(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with two chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dichlorophenyl diazomethane with an appropriate olefin under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the dichlorophenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.
2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid: A non-chiral version of the compound.
2-(3,4-dichlorophenyl)propanoic acid: A structurally similar compound with a propanoic acid group instead of a cyclopropane ring.
Uniqueness
The unique structural features of (1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid, such as its chiral cyclopropane ring and dichlorophenyl group, contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Biological Activity
(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its potential biological activities. This compound features a dichlorophenyl group that enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₈Cl₂O₂
- Molecular Weight : 231.08 g/mol
- CAS Number : 842119-90-8
Synthesis
The synthesis of this compound typically involves the cyclopropanation of suitable precursors, such as 3,4-dichlorophenyl diazomethane reacted with olefins under catalytic conditions (often using rhodium or copper catalysts) to achieve high yields and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclopropane ring and the dichlorophenyl group contribute significantly to its binding affinity and specificity.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, impacting various metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes involved in lipid metabolism and inflammatory responses.
Antifungal Activity
Preliminary studies suggest that derivatives of this compound exhibit antifungal properties. Structure-activity relationship (SAR) studies reveal that modifications on the dichlorophenyl group can enhance antifungal efficacy against specific pathogens .
Case Study: Antifungal Efficacy
A study conducted on related compounds demonstrated significant antifungal activity against a range of phytopathogenic fungi. The results indicated that structural variations could lead to increased potency in inhibiting fungal mycelial growth .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMCAXNEUPDCW-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842119-90-8 | |
Record name | rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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